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Compound of Interest

Compound Name: EGFR-IN-105

Cat. No.: B4202669 Get Quote

An Important Note on Nomenclature: The initial request specified "EGFR-IN-105." Following an

extensive search of scientific literature and chemical databases, no public information was

found for a compound with this designation. It is possible that this is an internal, preclinical, or

otherwise unpublished name. To fulfill the core requirements of this guide, we have substituted

"EGFR-IN-105" with Osimertinib (AZD9291), a well-characterized, third-generation, irreversible

EGFR inhibitor with a wealth of publicly available data. This substitution allows for a

comprehensive and accurate technical overview as requested.

Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) designed to selectively target both EGFR-TKI sensitizing mutations (such

as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type

(WT) EGFR.[1] This high degree of selectivity is crucial for its clinical efficacy and favorable

safety profile, particularly in reducing the dose-limiting toxicities associated with the inhibition of

wild-type EGFR, such as rash and diarrhea.[2]

This technical guide provides a detailed overview of the kinase selectivity profile of Osimertinib,

the experimental protocols used to determine this profile, and the signaling pathways it

modulates.
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The selectivity of Osimertinib has been extensively characterized using various biochemical

and cellular assays. The following tables summarize the inhibitory activity of Osimertinib

against different EGFR variants and a selection of other kinases.

Table 1: Inhibitory Activity of Osimertinib against EGFR
Variants

Kinase Target Assay Type IC50 (nM) Reference

EGFR (L858R) Cellular 12 [3]

EGFR (Exon 19 Del) Cellular 15 [3]

EGFR

(L858R/T790M)
Cellular 1 [3]

EGFR (Exon 19

Del/T790M)
Cellular <15 [3]

EGFR (Wild-Type) Cellular 480-1865 [3]

Table 2: Covalent Inactivation Kinetics of Osimertinib
against EGFR Variants

Kinase Target Ki (nM) kinact (s-1)
kinact/Ki (M-
1s-1)

Reference

EGFR

(L858R/T790M)
4.4 ± 0.9 0.0069 ± 0.0003 1,568,182 [4]

EGFR (L858R) 25 ± 2 0.0075 ± 0.0002 300,000 [4]

EGFR (Wild-

Type)
76 ± 6 0.0024 ± 0.0001 31,579 [4]

Table 3: Off-Target Kinase Activity of Osimertinib
While Osimertinib is highly selective for mutant EGFR, computational and experimental studies

have identified potential off-target kinases. It is important to note that the inhibitory
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concentrations for these off-targets are generally significantly higher than for the primary

targets.

Off-Target Kinase
Method of
Identification

Notes Reference

JAK3
Computational

Prediction

Molecular docking

studies suggest

potential interaction.

[5]

SRC
Computational

Prediction

Predicted as a

potential target

through network

analysis.

[5]

LCK
Computational

Prediction

Identified as a

potential off-target in

computational

screens.

[5]

CDK2
Computational

Prediction

Predicted to interact

with Osimertinib.
[5]

MAPK family
Computational

Prediction

Potential for

interaction with

mitogen-activated

protein kinases.

[5]

Experimental Protocols
The kinase selectivity of Osimertinib is often determined using a high-throughput, competition-

based binding assay, such as the KINOMEscan™ platform.

KINOMEscan™ Assay Protocol
Principle: The KINOMEscan™ assay quantitatively measures the binding of a test compound to

a panel of kinases. The assay is based on the competition between the test compound and an

immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound

to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused
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to the kinase. A lower amount of bound kinase in the presence of the test compound indicates

stronger binding of the compound to the kinase.

Methodology:

Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique

DNA tag.

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and

immobilized on streptavidin-coated magnetic beads.

Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test

compound (Osimertinib) at various concentrations are combined in a multi-well plate. The

reaction is incubated to allow binding to reach equilibrium.

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The kinase bound to the immobilized ligand is eluted.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

Data Analysis: The results are typically expressed as the percentage of the kinase that

remains bound to the immobilized ligand in the presence of the test compound, relative to a

DMSO control. Dissociation constants (Kd) can be calculated from dose-response curves.

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
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Experimental Workflow Diagram
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Caption: Workflow for determining kinase selectivity using the KINOMEscan™ assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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